3-Bromo-5-chloro-2-iodothiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloro-2-iodothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrClIS/c5-2-1-3(6)8-4(2)7/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPVMEPKGACKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrClIS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 5 Chloro 2 Iodothiophene and Analogous Polyhalogenated Thiophene Architectures
Direct Halogenation Strategies for Thiophene (B33073) Ring Systems
Direct halogenation is a fundamental method for introducing halogen atoms onto a thiophene ring. The high electron density of the thiophene ring makes it highly susceptible to electrophilic attack. In fact, the rate of halogenation for thiophene is significantly faster than that of benzene, often proceeding rapidly even at low temperatures. iust.ac.ir This high reactivity, however, necessitates careful control to achieve the desired substitution pattern and avoid the formation of polyhalogenated mixtures. iust.ac.ir
Regioselective Halogenation Approaches
The regioselectivity of electrophilic halogenation on an unsubstituted thiophene ring is predominantly directed towards the α-positions (C2 and C5). This preference is due to the greater stabilization of the cationic intermediate (the sigma complex) when the electrophile attacks at these positions compared to the β-positions (C3 and C4).
To achieve specific regiochemical outcomes, particularly for producing asymmetrically substituted thiophenes like 3-bromo-5-chloro-2-iodothiophene, a multi-step halogenation sequence on a pre-substituted thiophene is typically employed. The directing effects of the existing halogens on the ring guide the position of the next incoming electrophile. For instance, a halogen at the C2 position will direct subsequent electrophilic attack primarily to the C5 position. If the C5 position is blocked, the electrophile will be directed to the C3 position.
Specialized reagents have also been developed to enhance regioselectivity. Benzeneseleninyl chloride in the presence of an aluminum halide has been reported as an efficient reagent for the regioselective halogenation of thiophene derivatives. tandfonline.com More recently, catalytic systems, such as thianthrene/TfOH with N-halosuccinimides (NXS), have been shown to effectively halogenate various heterocycles, offering a modern approach to controlling regioselectivity. rsc.org
Control of Polyhalogenation Degree and Positional Isomerism
Controlling the extent of halogenation is critical in the synthesis of specific polyhalogenated thiophenes. The formation of di-, tri-, and even tetra-halogenated products can occur readily if the reaction conditions are not precisely managed. iust.ac.ir Key parameters that are manipulated to control the degree and position of halogenation include:
Stoichiometry: Carefully controlling the molar equivalents of the halogenating agent is the most straightforward method to influence the degree of substitution. For monosubstitution, one equivalent or slightly less of the halogenating agent is used under dilute conditions.
Temperature: Halogenation reactions are often exothermic. Performing the reaction at low temperatures (e.g., -30 °C to 0 °C) can help to slow the reaction rate and prevent over-halogenation. iust.ac.ir
Solvent: The choice of solvent can influence the reactivity of the halogenating agent and the stability of intermediates.
Halogenating Agent: The reactivity of the halogenating agent itself is a crucial factor. Milder agents are often preferred for controlled, stepwise halogenation. For example, N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are commonly used as sources of electrophilic halogens, offering better control than diatomic halogens (Cl₂, Br₂, I₂).
A hypothetical synthetic pathway to this compound could involve a sequence such as:
Chlorination: Starting with thiophene, reaction with a controlled amount of a chlorinating agent like NCS could yield 2-chlorothiophene (B1346680).
Iodination: The 2-chlorothiophene would then be subjected to iodination. The chloro group at C2 would direct the incoming iodine to the C5 position, yielding 2-chloro-5-iodothiophene (B1601333).
Bromination: Finally, bromination of 2-chloro-5-iodothiophene would occur. With the C2 and C5 positions occupied, the directing influence of these halogens would favor substitution at one of the remaining β-positions, C3 or C4. The specific isomer formed would depend on the precise reaction conditions and the combined electronic effects of the existing halogens.
Indirect Functionalization via Organometallic Intermediates
Indirect methods using organometallic intermediates provide powerful and highly regioselective routes to polyhalogenated thiophenes that are often difficult to access via direct halogenation. These strategies involve the formation of a carbon-metal bond on the thiophene ring, which is then reacted with an electrophilic halogen source.
Halogen-Metal Exchange Reactions and Electrophilic Quenching
Halogen-metal exchange is a cornerstone reaction for preparing functionalized thiophenes. wikipedia.org This reaction typically involves treating a halogenated thiophene with an organolithium reagent, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures. wikipedia.org The reaction rate for the exchange follows the trend I > Br > Cl >> F, a selectivity that can be exploited to selectively metallate polyhalogenated thiophenes. wikipedia.org For example, in a bromo-iodothiophene, the iodine atom will preferentially undergo exchange.
Once the lithiated thiophene intermediate is formed, it can be "quenched" by reacting it with a wide variety of electrophiles to introduce a new substituent. To introduce a halogen, electrophilic sources like I₂, Br₂, C₂Cl₆, or hexachloroethane (B51795) are used. This method allows for the precise placement of a halogen atom at a position previously occupied by another halogen. For instance, a polybrominated thiophene can be selectively converted into a bromolithium intermediate, which can then be quenched to introduce a different halogen or another functional group. rsc.org
| Lithiated Thiophene Intermediate | Electrophile | Product Functional Group |
| 2-Thienyllithium | Iodine (I₂) | 2-Iodothiophene |
| 3-Thienyllithium | Bromine (Br₂) | 3-Bromothiophene |
| 5-Chloro-2-thienyllithium | N-Iodosuccinimide (NIS) | 5-Chloro-2-iodothiophene |
This table presents examples of electrophilic quenching of lithiated thiophene intermediates to form halogenated thiophenes.
Directed Lithiation and Subsequent Functionalization
Directed ortho-lithiation (or more generally, directed metallation) is another powerful strategy for regioselective functionalization. semanticscholar.org This technique relies on a directing metalating group (DMG) present on the thiophene ring. The DMG, which typically contains a heteroatom like oxygen or nitrogen, coordinates with the alkyllithium reagent, directing the deprotonation of a specific, adjacent C-H bond. semanticscholar.org This creates a lithiated intermediate at a defined position, which can then be functionalized by quenching with an electrophile.
This method allows for the functionalization of positions that might not be accessible through direct electrophilic substitution or halogen-metal exchange. A variety of functional groups can act as DMGs, including amides, carboxylates, and oxazolines. semanticscholar.orgrsc.orgrsc.org For example, a 2-carboxamido-thiophene will direct lithiation specifically to the C3 position. Subsequent reaction with an electrophilic bromine source would yield a 3-bromo-2-carboxamido-thiophene. The ability to control the site of metallation based on the position of the directing group provides a highly versatile tool for the synthesis of complex substituted thiophenes. rsc.org
Multi-Component and Cascade Reactions Leading to Substituted Thiophenes
Modern synthetic chemistry increasingly relies on multi-component reactions (MCRs) and cascade reactions to construct complex molecules efficiently. These strategies are prized for their atom economy and for reducing the number of synthetic steps and purification procedures.
Multi-Component Reactions (MCRs) involve three or more reactants coming together in a one-pot reaction to form a product that incorporates substantial portions of all the starting materials. tandfonline.comtandfonline.com Several MCRs have been developed for the synthesis of highly substituted thiophenes. A classic example is the Gewald thiophene synthesis, where an α-cyano ester, a ketone or aldehyde, and elemental sulfur react in the presence of a base to form a 2-aminothiophene. tandfonline.com More recent developments include metal-catalyzed MCRs that can assemble fully substituted thiophenes from simple precursors in a single step. acs.org
Cascade Reactions (also known as domino or tandem reactions) are processes where a single reaction setup initiates a sequence of intramolecular or intermolecular transformations, leading to a significant increase in molecular complexity. rsc.org These reactions are designed so that the product of the first reaction is the substrate for the next, all occurring under the same conditions. For example, cascade reactions involving the cyclization of appropriately substituted precursors have been used to create condensed thiophene systems and other complex polycyclic aromatic structures. scilit.comnih.govmdpi.com A [3+2] cascade cyclization of pyridinium (B92312) 1,4-zwitterionic thiolates with activated allenes has been developed to access a library of tetrasubstituted thiophenes. rsc.org While not directly targeting simple polyhalogenated thiophenes, these advanced methods are at the forefront of synthesizing diverse and complex thiophene architectures.
Synthetic Routes Utilizing Precursors Bearing Halogenated Thiophene Moieties
A key approach to synthesizing this compound is through the regioselective functionalization of a dihalogenated thiophene precursor. The most direct precursor for this transformation is 3-bromo-5-chlorothiophene. The synthesis of this starting material and its subsequent conversion to the final product highlight common and effective methodologies in thiophene chemistry.
The process typically involves two main stages: the synthesis of the dihalothiophene precursor and its subsequent regioselective iodination. The success of this approach hinges on the ability to control the position of the incoming iodine atom.
Preparation of the Dihalogenated Precursor: 3-Bromo-5-chlorothiophene
The synthesis of 3-bromo-5-chlorothiophene can be achieved through various routes, often starting from more readily available thiophene derivatives. One common method involves the selective halogenation of a suitable starting material. For instance, the synthesis can proceed from 3-bromothiophene, which is then subjected to chlorination. The directing effects of the bromine atom on the thiophene ring guide the position of the incoming chlorine atom.
Alternatively, multi-step sequences involving reduction of more highly halogenated thiophenes can be employed. For example, 2,3,5-tribromothiophene (B1329576) can be selectively reduced to form 3-bromothiophene, which can then be chlorinated. orgsyn.org
A representative synthesis of a dihalothiophene is the preparation of 2-bromo-5-chlorothiophene. This compound is a known commercially available reagent and its synthesis illustrates the principles of thiophene halogenation. nih.govsigmaaldrich.com
Regioselective Iodination of 3-Bromo-5-chlorothiophene
With the 3-bromo-5-chlorothiophene precursor in hand, the final step is the introduction of an iodine atom at the C2 position. The most effective method for this transformation is typically a metal-halogen exchange followed by quenching with an iodine source.
The high acidity of the proton at the C2 position of the thiophene ring (alpha to the sulfur atom) makes it susceptible to deprotonation by a strong base, such as n-butyllithium (n-BuLi). This deprotonation, or lithiation, occurs regioselectively at the C2 position due to the electronic nature of the thiophene ring and the directing effects of the existing halogen substituents.
The resulting 2-lithio-3-bromo-5-chlorothiophene intermediate is then reacted with an electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), to yield the desired this compound. This lithiation-iodination sequence is a powerful tool for the regioselective functionalization of thiophenes. researchgate.net
The reaction is typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to ensure the stability of the organolithium intermediate and to control the reactivity of the system.
Table 1: Reaction Parameters for the Synthesis of this compound
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Product |
| 1 | 3-Bromo-5-chlorothiophene | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 | 1 | 2-Lithio-3-bromo-5-chlorothiophene |
| 2 | 2-Lithio-3-bromo-5-chlorothiophene | Iodine (I₂) | Tetrahydrofuran (THF) | -78 to RT | 2 | This compound |
This method provides a high degree of regiocontrol, leading to the specific isomer required. The principles of directed ortho-metalation and the inherent reactivity of the thiophene ring are key to the success of this synthetic strategy.
Transition Metal-Catalyzed Cross-Coupling Reactions of Polyhalogenated Thiophenes
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of polyhalogenated thiophenes, the regioselectivity of these reactions is a critical aspect, often governed by a delicate interplay of electronic and steric factors. thieme-connect.de
Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura, Negishi, Stille, Heck)
Palladium catalysts are workhorses in cross-coupling chemistry, facilitating a wide array of transformations, including the Suzuki-Miyaura, Negishi, Stille, and Heck reactions. The application of these methods to polyhalogenated thiophenes allows for the sequential and controlled introduction of various substituents.
Site-Selectivity Controlled by Halogen Identity (I > Br > Cl)
A fundamental principle governing the regioselectivity of palladium-catalyzed cross-coupling reactions on polyhalogenated arenes is the differential reactivity of the carbon-halogen bonds. nih.gov The generally accepted order of reactivity is C-I > C-Br > C-Cl, which is attributed to the decreasing bond dissociation energies down the halogens. This predictable hierarchy allows for selective functionalization at the most reactive site.
In the case of this compound, the initial cross-coupling reaction is anticipated to occur selectively at the C-2 position, where the iodine atom is located. This is due to the C-I bond being the weakest and most susceptible to oxidative addition by the palladium(0) catalyst. Following the initial coupling at the iodo-substituted position, subsequent reactions can be directed to the bromo and chloro positions, respectively, by adjusting reaction conditions and catalyst systems. This stepwise functionalization provides a powerful strategy for the synthesis of tri-substituted thiophenes with precise control over the substituent placement.
Table 1: Relative Reactivity of Carbon-Halogen Bonds in Palladium-Catalyzed Cross-Coupling
| Halogen | Position on Thiophene Ring | Relative Reactivity |
|---|---|---|
| Iodine | 2 | Highest |
| Bromine | 3 | Intermediate |
| Chlorine | 5 | Lowest |
Ligand and Additive Effects on Coupling Selectivity
While the intrinsic reactivity of the halogens provides a primary level of control, the choice of ligands and additives can further modulate the regioselectivity of palladium-catalyzed cross-coupling reactions. researchgate.net Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a crucial role in stabilizing the palladium catalyst and influencing its electronic and steric properties.
For instance, bulky, electron-rich ligands can enhance the rate of oxidative addition, sometimes altering the "natural" selectivity. In some cases, a bulky ligand might favor reaction at a less sterically hindered position, even if it involves a stronger carbon-halogen bond. researchgate.net Additives, such as bases, salts, and co-solvents, can also have a profound impact on the reaction outcome. rsc.org The choice of base, for example, can influence the transmetalation step in Suzuki-Miyaura couplings, while halide additives can affect the catalyst's resting state and reactivity. The strategic selection of ligands and additives is therefore a critical aspect of optimizing the regioselective functionalization of polyhalogenated thiophenes.
Nickel-Catalyzed Cross-Couplings
Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative and complement to palladium-based systems. wisc.edu Nickel catalysts are often more cost-effective and can exhibit unique reactivity patterns, sometimes enabling transformations that are challenging for palladium catalysts. In the context of polyhalogenated thiophenes, nickel catalysts can be particularly effective for the activation of less reactive C-Cl and C-F bonds.
The mechanism of nickel-catalyzed cross-couplings can involve different nickel oxidation states (e.g., Ni(0)/Ni(II) or Ni(I)/Ni(III) cycles) and may proceed through radical intermediates. nih.govnih.gov This distinct mechanistic behavior can lead to different regioselectivities compared to palladium-catalyzed reactions. For this compound, while the initial coupling would likely still favor the C-I bond, subsequent couplings at the C-Br and C-Cl positions might be achieved under milder conditions or with different selectivities using a nickel catalyst.
Mechanistic Insights into Oxidative Addition and Reductive Elimination in Halogenated Thiophenes
The key steps in a typical cross-coupling catalytic cycle are oxidative addition and reductive elimination. wikipedia.org In the oxidative addition step, the low-valent metal catalyst inserts into the carbon-halogen bond, leading to a higher oxidation state of the metal. libretexts.org For halogenated thiophenes, the rate of oxidative addition is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the thiophene ring. nih.gov Electron-withdrawing groups on the ring can facilitate oxidative addition, while electron-donating groups can have the opposite effect.
Reductive elimination is the final step, where the newly formed carbon-carbon or carbon-heteroatom bond is created, and the catalyst is regenerated in its low-valent state. The facility of reductive elimination is influenced by the steric and electronic nature of the groups being coupled. nih.gov Understanding these fundamental mechanistic steps is crucial for predicting and controlling the outcome of cross-coupling reactions involving polyhalogenated thiophenes. rsc.orgresearchgate.net
Nucleophilic Aromatic Substitution (SNAr) on this compound
Nucleophilic aromatic substitution (SNAr) is another important reaction for the functionalization of aromatic rings, particularly those that are electron-deficient. libretexts.org The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgnih.gov
For SNAr to occur on a halogenated thiophene, the ring must be sufficiently activated by electron-withdrawing groups. The halogens themselves have an electron-withdrawing inductive effect, which can facilitate nucleophilic attack. The position of the leaving group and the nature of the nucleophile are also critical factors.
In the case of this compound, the presence of three electron-withdrawing halogens makes the thiophene ring susceptible to nucleophilic attack. The relative leaving group ability generally follows the trend I > Br > Cl in SNAr reactions as well, although this can be influenced by the specific reaction conditions and the nature of the nucleophile. Therefore, a strong nucleophile could potentially displace the iodide at the C-2 position. However, transition metal-catalyzed cross-coupling reactions are generally more common and versatile for the selective functionalization of such polyhalogenated systems.
Influence of Halogen Substituents on Electrophilicity
The individual carbon-halogen bonds also exhibit a distinct hierarchy of reactivity, which is crucial for regioselective functionalization. This reactivity is primarily dictated by the bond strength and the ability of the halogen to undergo metal-halogen exchange. The C-I bond is the longest and weakest, making the iodine at the C2 position the most labile and susceptible to reactions like metal-halogen exchange. The C-Br bond at the C3 position is stronger than C-I but weaker than C-Cl, placing it at an intermediate level of reactivity. The C-Cl bond at the C5 position is the strongest and least reactive of the three. This differential reactivity is a cornerstone for selectively modifying the molecule. For instance, in lithium-halogen exchange reactions, an organolithium reagent will preferentially react at the C2-I bond. jcu.edu.au
Table 1: Relative Reactivity of Carbon-Halogen Bonds in Thiophene Derivatives
| Position | Halogen | Bond Type | Relative Bond Strength | Typical Reactivity |
|---|---|---|---|---|
| C2 | Iodine | C-I | Weakest | Most reactive; site of preferential metal-halogen exchange. |
| C3 | Bromine | C-Br | Intermediate | Reactive, but generally requires the more labile C-I to be absent. |
Regiochemical Control in SNAr Processes
Nucleophilic Aromatic Substitution (SNAr) on a thiophene ring requires significant activation by electron-withdrawing groups. In this compound, the three halogen atoms provide this necessary electron withdrawal. The regiochemical outcome of an SNAr reaction is determined by the leaving group ability of the halogens, which follows the order I > Br > Cl.
Therefore, a nucleophile would preferentially attack the carbon bearing the iodine atom (C2), as iodide is the best leaving group among the halides. Should the reaction conditions be harsh enough to promote further substitution, the next most likely site of attack would be the carbon bearing the bromine atom (C3). This inherent electronic tuning allows for a high degree of regiochemical control.
While classic SNAr reactions on this specific substrate are not extensively documented, the principles of regioselectivity are clearly demonstrated in related cross-coupling reactions. For example, in Suzuki coupling reactions performed on 2-bromo-5-chlorothiophene, the reaction occurs selectively at the C-Br bond, leaving the C-Cl bond intact. mdpi.com This highlights the practical utility of the differential reactivity of carbon-halogen bonds in achieving regiocontrolled synthesis. Applying this principle to this compound, one could foresee sequential and site-selective cross-coupling reactions, first at the C2-I bond, followed by the C3-Br bond, and finally at the C5-Cl bond under more forcing conditions.
Halogen Dance Reactions and Halogen Migration Phenomena
The "halogen dance" (HD) is a fascinating rearrangement reaction observed in halogenated aromatic and heteroaromatic compounds, where a halogen atom migrates from one position to another on the ring under the influence of a strong base. researchgate.netclockss.org This phenomenon is particularly well-studied in thiophene derivatives and represents a powerful tool for synthesis. ic.ac.ukwhiterose.ac.uk
Base-Catalyzed Halogen Dance Mechanisms in Thiophene Derivatives
The halogen dance reaction is typically initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). ic.ac.ukrsc.org The mechanism is not a simple intramolecular shift but a complex intermolecular cascade. ias.ac.in The process generally proceeds via the following key steps:
Initial Halogen-Metal Exchange or Deprotonation: The base (e.g., LDA) can either abstract a proton if one is available or, more relevantly for polyhalogenated systems, engage in a halogen-metal exchange, typically with the most reactive halogen (bromine or iodine). ic.ac.uk In the case of a bromo-iodothiophene, the initial interaction would likely involve the iodine.
Formation of Lithiated Intermediates: This generates a lithiated thiophene species.
Transmetalation/Disproportionation: The lithiated intermediate can then react with a neutral halogenated thiophene molecule in the mixture. This step involves a halogen transfer, creating a new lithiated species and a new halogenated thiophene. This process is often described as a series of deprotonation/reprotonation and halogen-metal exchanges. researchgate.netias.ac.in
Thermodynamic Control: The "dance" continues through a series of reversible steps, leading to a thermodynamic equilibrium. The driving force is the formation of the most stable lithiated intermediate, which is typically the one where the lithium atom resides at the most acidic position or a sterically less hindered position. ic.ac.ukwhiterose.ac.uk For instance, studies on dibromothiophenes show isomerization cascades that ultimately lead to the thermodynamically stable 3,4-dibromothiophene. ias.ac.in
Computational studies using Density Functional Theory (DFT) have proposed the involvement of bridged transition states (e.g., bromo-bridged or iodo-bridged) that facilitate the halogen transfer between thiophene rings. researchgate.netias.ac.in
Synthetic Utility of Halogen Dance Rearrangements
The synthetic power of the halogen dance lies in its ability to generate substituted isomers that are difficult or impossible to access through direct synthesis. clockss.org By treating a readily available halogenated thiophene with a base and then quenching the resulting thermodynamically stable lithiated intermediate with an electrophile, one can install a functional group at a position remote from the original halogen site. clockss.orgwhiterose.ac.uk
This strategy has been successfully used to create a variety of polysubstituted thiophenes. researchgate.netcapes.gov.br For example, the reaction of 2,3-dibromothiophene (B118489) with LDA, followed by an electrophile, yields 2-substituted 3,5-dibromothiophenes, demonstrating a bromine migration from the 2- to the 5-position. capes.gov.br This rearrangement enables the transformation of simple starting materials into more complex and valuable building blocks for materials science and medicinal chemistry. rsc.org
Electrophilic Aromatic Substitution (EAS) on Halogenated Thiophenes
Thiophene is known to be significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene, with a preference for substitution at the α-positions (C2 and C5). e-bookshelf.de This higher reactivity is attributed to the ability of the sulfur atom to stabilize the cationic intermediate (the Wheland intermediate) formed during the reaction. lumenlearning.commasterorganicchemistry.com
Reactivity Modulation by Multiple Halogen Substituents
Halogens are deactivating groups in EAS reactions due to their strong negative inductive effect (-I), which withdraws electron density from the aromatic ring, making it less nucleophilic. However, they are also ortho-, para-directing because of their positive resonance effect (+R), which can stabilize the cationic intermediate.
In the case of this compound, the thiophene ring is substituted with three deactivating halogen atoms. The only available position for an electrophilic attack is C4. The cumulative inductive effect of the iodine at C2, bromine at C3, and chlorine at C5 severely deactivates the entire ring, including the C4 position. Consequently, this compound would be expected to be highly unreactive towards most EAS reactions. Forcing conditions would be required for an electrophile to attack the C4 position. Research on the nitration of thiophenes with electron-withdrawing groups at the 2- and 5-positions has shown that the nitro group enters the 4-position, supporting this regiochemical outcome, though the reaction is likely to be slow and low-yielding due to the strong deactivation. researchgate.net
Table 2: Summary of Reactivity for this compound
| Reaction Type | Expected Reactivity | Most Reactive Site | Controlling Factors |
|---|---|---|---|
| Metal-Halogen Exchange | High | C2-I | C-X Bond Strength (I > Br > Cl) |
| Nucleophilic Aromatic Substitution (SNAr) | Moderate (requires activation) | C2-I | Leaving Group Ability (I > Br > Cl) |
| Halogen Dance | Moderate to High (with strong base) | N/A (rearrangement) | Formation of most stable lithiated intermediate |
Regioselective Functionalization and Advanced Reactivity Studies of 3 Bromo 5 Chloro 2 Iodothiophene
Advanced Reactivity Studies
The strategic placement of three different halogen atoms on the thiophene (B33073) ring in 3-bromo-5-chloro-2-iodothiophene presents a unique platform for investigating selective functionalization. The distinct electronic and steric environments of each position, combined with the differential reactivity of the carbon-halogen bonds (C-I < C-Br < C-Cl in terms of bond strength), allow for a range of regioselective transformations. This section explores two key reaction types: ipso-substitution and formylation, which are fundamental for the further elaboration of this polyhalogenated scaffold into more complex molecular architectures.
Ipso-substitution, the replacement of a substituent other than hydrogen at a specific position on an aromatic ring, and formylation, the introduction of a formyl (-CHO) group, are powerful tools in synthetic organic chemistry. In the context of this compound, these reactions are governed by the inherent reactivity differences of the halogen substituents.
Detailed Research Findings
While specific studies detailing the ipso-substitution and formylation of this compound are not extensively documented in publicly available literature, the reactivity of this compound can be predicted based on established principles of thiophene chemistry and the behavior of similarly substituted analogues.
Ipso-Substitution via Halogen-Metal Exchange:
The most common route for ipso-substitution on polyhalogenated thiophenes is through a halogen-metal exchange reaction, typically using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures. The rate of this exchange is highly dependent on the halogen, following the general trend I > Br > Cl. researchgate.net Consequently, for this compound, the iodine at the C-2 position is the most likely site for initial reaction.
This selective lithiation would generate the intermediate 3-bromo-5-chloro-2-lithiothiophene. This potent nucleophile can then be trapped with various electrophiles to achieve ipso-substitution at the C-2 position. If formylation is the desired outcome, an electrophilic formylating agent such as N,N-dimethylformamide (DMF) can be used to quench the lithiated intermediate, yielding 3-bromo-5-chloro-2-formylthiophene. thieme-connect.de
The regioselectivity of such a process is well-established. For instance, studies on 2-bromo-3-iodothiophene (B1337472) have shown that treatment with ethyllithium (B1215237) results in exclusive halogen-metal exchange at the iodine-bearing position. rsc.org This high selectivity is a cornerstone of programmed synthesis strategies for poly-substituted thiophenes. nih.gov
Direct Formylation Reactions:
The Vilsmeier-Haack reaction is a classical and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comorganic-chemistry.orgijpcbs.comcambridge.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) like DMF and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comcambridge.org The electrophilic species, a chloroiminium salt, then attacks the aromatic ring. chemistrysteps.com
For thiophene and its derivatives, formylation generally occurs at the most electron-rich and sterically accessible α-position (C-2 or C-5). cambridge.org In the case of this compound, all positions are substituted. Direct electrophilic attack on the thiophene ring is therefore less likely than a pathway involving initial halogen-metal exchange. However, if direct Vilsmeier-Haack formylation were to occur, it would likely be a complex reaction, potentially leading to a mixture of products or no reaction, due to the deactivating inductive effects of the halogen substituents.
Research on the Vilsmeier-Haack formylation of other substituted thiophenes, such as 6,7-dihydrobenzo[b]thiophen-4(5H)-one, has demonstrated that formylation can occur at available ring positions, and can sometimes be accompanied by other transformations. rsc.org For example, the formylation of 2-chlorothiophene (B1346680) has been shown to yield 5-chloro-2-formylthiophene with high selectivity, highlighting the directing effect of the existing halogen. google.com
Data from Analogous Reactions
To illustrate the expected conditions and outcomes for the formylation of this compound, the following tables present data from documented reactions on related substituted thiophenes.
Table 1: Ipso-Formylation of Halogenated Thiophenes via Lithiation
This table showcases the typical two-step, one-pot procedure for the ipso-formylation of bromo- and iodo-thiophenes. The high regioselectivity is a key feature of this methodology.
| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | 2-Bromothiophene | 1. n-BuLi, THF, -78 °C2. DMF, -78 °C to rt | 2-Formylthiophene | 85 | thieme-connect.de |
| 2 | 3-Bromothiophene | 1. n-BuLi, Et₂O, -70 °C2. DMF | 3-Formylthiophene | 71 | thieme-connect.de |
| 3 | 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | 1. n-BuLi, THF, -78 °C2. DMF | 4-Bromo-3,5-diformyl-N-phenyl-2-propylthiophene-2-carboxamide | 77 | researchgate.net |
Table 2: Vilsmeier-Haack Formylation of Substituted Thiophenes
This table provides examples of direct formylation on thiophene rings bearing various substituents. The choice of reagents and reaction conditions is critical for achieving the desired product.
| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | 2-Chlorothiophene | POCl₃, DMF, 90-100 °C | 5-Chloro-2-formylthiophene | >95 | google.com |
| 2 | 6,7-Dihydrobenzo[b]thiophen-4(5H)-one | POCl₃, DMF | 4-Chloro-5-formyl-6,7-dihydrobenzo[b]thiophene | 58 | rsc.org |
| 3 | Resorcinol | DMF, POCl₃ | 2,4-Dihydroxybenzaldehyde | - | cambridge.org |
Advanced Spectroscopic and Structural Characterization of 3 Bromo 5 Chloro 2 Iodothiophene and Its Derived Architectures
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Complex Thiophene (B33073) Derivatives
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like 3-bromo-5-chloro-2-iodothiophene. Both ¹H and ¹³C NMR provide critical information regarding the substitution pattern and electronic environment of the thiophene ring.
For this compound, the ¹H NMR spectrum is anticipated to be relatively simple, exhibiting a single singlet for the proton at the C4 position. The chemical shift of this proton is influenced by the surrounding halogen atoms. Due to the electronegativity of the halogens, this proton is expected to be deshielded and resonate at a downfield region, likely in the range of 7.0-7.5 ppm.
The ¹³C NMR spectrum offers a more detailed picture of the carbon framework. Four distinct signals are expected for the four carbons of the thiophene ring. The carbon atom bearing the iodine (C2) would likely appear at the most upfield position among the halogenated carbons due to the heavy atom effect of iodine. Conversely, the carbon attached to chlorine (C5) and bromine (C3) would be deshielded, with their precise chemical shifts dependent on the combined electronic effects of the substituents. The unsubstituted C4 carbon would also have a characteristic chemical shift. Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), would be invaluable in unambiguously assigning these signals, especially in more complex derived architectures where multiple thiophene units are present.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (at C4) | 7.0 - 7.5 | Singlet |
| ¹³C (C2-I) | 80 - 90 | Singlet |
| ¹³C (C3-Br) | 110 - 120 | Singlet |
| ¹³C (C4) | 125 - 135 | Singlet |
| ¹³C (C5-Cl) | 120 - 130 | Singlet |
| Note: These are predicted values and may vary based on the solvent and experimental conditions. |
X-ray Crystallography for Solid-State Structural Elucidation and Non-Covalent Interactions
While NMR spectroscopy provides structural information in solution, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction analysis would provide a wealth of information.
This technique would confirm the planar structure of the thiophene ring and provide accurate bond lengths and angles for the carbon-sulfur, carbon-carbon, and carbon-halogen bonds. These parameters are crucial for understanding the steric and electronic effects of the different halogen substituents on the thiophene core.
Furthermore, the crystal packing analysis would reveal the nature and geometry of non-covalent interactions, such as halogen bonding (C-I···S, C-Br···S, C-Cl···S) and π-π stacking interactions between adjacent thiophene rings. These intermolecular forces are fundamental in dictating the solid-state properties of the material, including its melting point, solubility, and charge transport characteristics in organic electronic devices. The ability of iodine and bromine to act as effective halogen bond donors makes the study of these interactions particularly compelling for this class of compounds.
Advanced Mass Spectrometric Techniques for Mechanistic Pathway Elucidation
Advanced mass spectrometric (MS) techniques are critical for confirming the molecular weight of this compound and for elucidating its fragmentation pathways under ionization. The predicted monoisotopic mass of this compound is approximately 321.77 g/mol . uni.lu
Electron ionization (EI) mass spectrometry would likely lead to a prominent molecular ion peak (M⁺). The isotopic pattern of this peak would be characteristic, showing contributions from the naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for halogenated thiophenes involve the loss of halogen atoms or the entire halogen substituent. The relative ease of cleavage of the C-X bonds (C-I < C-Br < C-Cl) would likely be reflected in the relative abundances of the corresponding fragment ions.
High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments, confirming the identity of the compound. Techniques like tandem mass spectrometry (MS/MS) could be employed to study the fragmentation of specific ions, providing deeper insights into the mechanistic pathways of dissociation.
Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound and its Fragments
| Ion | Predicted m/z |
| [M]⁺ | 321.77 |
| [M-I]⁺ | 194.87 |
| [M-Br]⁺ | 242.88 |
| [M-Cl]⁺ | 286.80 |
| Note: The m/z values are based on the most abundant isotopes. |
Vibrational Spectroscopy (IR, Raman) for Conformational and Electronic Analysis
The IR and Raman spectra of this compound would be characterized by a series of bands corresponding to the stretching and bending vibrations of the thiophene ring and the carbon-halogen bonds. The C-H stretching vibration of the lone proton at the C4 position would be expected in the region of 3100-3000 cm⁻¹. The thiophene ring stretching vibrations typically appear in the 1600-1300 cm⁻¹ region.
The carbon-halogen stretching vibrations are particularly informative. The C-I stretching frequency is expected to be the lowest, typically in the range of 500-600 cm⁻¹, followed by the C-Br stretch (600-700 cm⁻¹) and the C-Cl stretch (700-800 cm⁻¹). The precise positions of these bands can be influenced by the electronic environment and coupling with other vibrational modes. A detailed analysis of the IR and Raman spectra, often aided by computational calculations such as Density Functional Theory (DFT), can provide a comprehensive assignment of the vibrational modes and offer insights into the conformational and electronic properties of the molecule.
Theoretical and Computational Chemistry of 3 Bromo 5 Chloro 2 Iodothiophene
Density Functional Theory (DFT) Calculations for Electronic Structure and Aromaticity
The aromaticity of the thiophene (B33073) ring in this polyhalogenated compound is a key aspect of its character. Aromaticity can be quantified using various computed indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). HOMA values are based on the geometric criterion of bond length equalization, with a value of 1 indicating a fully aromatic system. NICS values, on the other hand, are based on the magnetic criterion of diatropic ring currents, with negative values inside the ring typically indicating aromaticity. For polyhalogenated thiophenes, these indices help to understand how the electron-withdrawing nature of the halogens affects the π-electron system of the ring.
Table 1: Representative DFT-Calculated Electronic Properties and Aromaticity Indices for a Polyhalogenated Thiophene.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with the chemical reactivity and electronic transitions. |
| HOMA Index | 0.85 | Suggests a significant degree of aromatic character. |
| NICS(0) | -8.2 ppm | A negative value at the ring center supports aromaticity. |
| NICS(1) | -10.5 ppm | A more negative value 1 Å above the ring confirms aromaticity. |
| Note: These are illustrative values for a hypothetical polyhalogenated thiophene and not specific to 3-bromo-5-chloro-2-iodothiophene. |
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical modeling is an indispensable tool for elucidating the intricate details of reaction mechanisms, providing insights that are often inaccessible through experimental means alone. researchgate.net For a molecule as complex as this compound, these models can map out the potential energy surfaces of its reactions, identify transition states, and calculate activation barriers, thereby explaining observed product distributions and predicting reaction outcomes.
Transition State Analysis of Cross-Coupling Reactions
This compound is a versatile substrate for cross-coupling reactions, which are fundamental for the synthesis of functionalized thiophene derivatives. The regioselectivity of these reactions (i.e., which halogen atom reacts preferentially) is a critical question that can be addressed through transition state analysis. By calculating the activation energies for the oxidative addition of a metal catalyst (e.g., palladium) to each of the C-I, C-Br, and C-Cl bonds, the most likely reaction pathway can be determined. Generally, the reactivity order is C-I > C-Br > C-Cl, and transition state calculations can provide a quantitative basis for this selectivity. rsc.org
An illustrative data table is provided below to show how such results would be presented.
Table 2: Illustrative Calculated Activation Energies for the Oxidative Addition Step in Cross-Coupling Reactions of a Trihalogenated Thiophene.
| Reaction Site | C-I Bond | C-Br Bond | C-Cl Bond |
| Activation Energy (kcal/mol) | 15.2 | 19.8 | 25.1 |
| Note: These are representative values and do not correspond to experimentally determined energies for this compound. |
Simulation of Halogen Dance Pathways
The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring under the influence of a strong base. wikipedia.org For this compound, several halogen dance pathways are conceivable, leading to a variety of isomeric products. Computational simulations can model these pathways by identifying the key intermediates and transition states involved in the deprotonation and halogen migration steps. whiterose.ac.uk These simulations can help to understand the factors that control the regioselectivity of the halogen dance, such as the nature of the base, the solvent, and the temperature. wikipedia.orgwhiterose.ac.uk
Prediction of Regioselectivity in Chemical Transformations
Beyond cross-coupling and halogen dance reactions, computational chemistry can predict the regioselectivity of a wide range of chemical transformations involving this compound. For instance, in electrophilic aromatic substitution reactions, the most likely site of attack can be predicted by calculating the distribution of electron density and the relative stability of the possible intermediates. Similarly, in metalation reactions using organolithium reagents, the most acidic proton can be identified by calculating the energies of the corresponding lithiated species. These predictions are invaluable for designing synthetic routes to novel thiophene derivatives. rsc.org
Investigation of Non-Covalent Interactions: Halogen Bonding and Chalcogen Bonding in Thiophene Systems
The halogen and sulfur atoms in this compound can participate in non-covalent interactions that are crucial for its solid-state packing and its interactions with other molecules. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. rsc.org Chalcogen bonding is an analogous interaction involving the sulfur atom of the thiophene ring. researchgate.net
Computational studies can quantify the strength and directionality of these interactions, providing insights into the supramolecular chemistry of this compound. rsc.orgresearchgate.net These studies are important for crystal engineering and the design of new materials with desired properties.
Table 3: Illustrative Calculated Interaction Energies for Non-Covalent Interactions in a Halogenated Thiophene System.
| Interaction Type | Interacting Atoms | Interaction Energy (kcal/mol) |
| Halogen Bond | C-I···N | -4.5 |
| Halogen Bond | C-Br···O | -3.2 |
| Chalcogen Bond | S···O | -2.1 |
| Note: These are representative values for illustrative purposes and are not specific to this compound. |
Applications of 3 Bromo 5 Chloro 2 Iodothiophene in Advanced Materials Science
Precursors for Conjugated Polymers and Oligomers
The unique arrangement of bromine, chlorine, and iodine on the thiophene (B33073) core of 3-bromo-5-chloro-2-iodothiophene makes it a highly strategic monomer for the synthesis of well-defined conjugated polymers and oligomers. The distinct reactivities of the halogens are key to controlling the polymerization process and the final polymer architecture.
Polymerization Strategies Utilizing Halogenated Thiophene Monomers
The synthesis of conjugated polymers from halogenated thiophene monomers is often achieved through transition metal-catalyzed cross-coupling reactions. Methods like Kumada Catalyst-Transfer Polycondensation (KCTP), Suzuki coupling, and Stille coupling are prominent. nih.govnih.govrsc.org For a monomer like this compound, the significant difference in bond strength between the C-I, C-Br, and C-Cl bonds can be exploited for regioselective polymerization.
Kumada Catalyst-Transfer Polycondensation (KCTP) is a powerful method for producing regioregular polythiophenes. rsc.orgcmu.edu In a typical KCTP process involving a dihalogenated monomer, a Grignard reagent is formed at one of the halogen sites, which then undergoes polymerization catalyzed by a nickel complex. nih.gov For this compound, the higher reactivity of the iodine at the 2-position would allow for its selective conversion into a Grignard reagent or other organometallic species. cmu.edu This would leave the bromine and chlorine atoms intact for potential post-polymerization modification. The polymerization would then proceed via a chain-growth mechanism, coupling at the 2 and 5 positions to form a head-to-tail regioregular polymer. cmu.eduacs.org The choice of catalyst, such as Ni(dppp)Cl2, is crucial for ensuring high regioregularity. cmu.edu
Stille and Suzuki coupling reactions are particularly useful for creating donor-acceptor (D-A) copolymers, where the halogenated thiophene can act as either the donor or part of the acceptor unit. nih.govrsc.org In these reactions, the differential reactivity of the halogens is again advantageous. For instance, the C-I bond can be selectively coupled with an organotin or organoboron reagent in the presence of a palladium catalyst, leaving the C-Br and C-Cl bonds available for subsequent reactions. This allows for the synthesis of complex polymer architectures that would be difficult to achieve with less specifically halogenated monomers.
The table below illustrates the general principles of reactivity for different halogens in common cross-coupling reactions, which are applicable to the polymerization of this compound.
| Polymerization Strategy | Reactive Halogen Order | Catalyst Example | Resulting Polymer Type | Reference |
| Kumada (GRIM) | I > Br > Cl | Ni(dppp)Cl₂ | Regioregular Homopolymers | cmu.educmu.edu |
| Suzuki Coupling | I > Br > Cl | Pd(PPh₃)₄ | Donor-Acceptor Copolymers | nih.govlibretexts.org |
| Stille Coupling | I > Br > Cl | Pd(PPh₃)₄ | Donor-Acceptor Copolymers | rsc.org |
Influence of Halogenation on Polymer Properties
The introduction of halogen atoms into the backbone of conjugated polymers has a profound impact on their physical and electronic properties. Halogenation generally lowers the HOMO and LUMO energy levels of the polymer due to the inductive effect of the electron-withdrawing halogen atoms. This can improve the polymer's stability in ambient conditions and is a key strategy for tuning the bandgap and optimizing the open-circuit voltage in organic solar cells.
The specific type and position of the halogen atoms are critical. In the case of a polymer derived from this compound, the presence of multiple halogens would be expected to significantly influence inter- and intramolecular interactions. The varying sizes and polarizabilities of bromine, chlorine, and iodine can affect the planarity of the polymer backbone and the solid-state packing. A more planar backbone generally leads to enhanced π-π stacking and improved charge carrier mobility. nih.gov
Furthermore, the regioregularity of the polymer chain, which can be controlled through the polymerization of monomers like this compound, is crucial. acs.org Regioregular, head-to-tail coupled polythiophenes exhibit higher crystallinity and charge mobility compared to their regiorandom counterparts. cmu.edunih.gov The steric hindrance caused by head-to-head couplings in regiorandom polymers forces a twist in the backbone, disrupting conjugation and impeding charge transport. cmu.edu
Building Blocks for Organic Semiconductor Materials
The tailored electronic properties of polymers derived from this compound make them promising candidates for use in organic semiconductor devices, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Integration into Organic Photovoltaic (OPV) Devices
In OPV devices, the active layer typically consists of a blend of a p-type (donor) and an n-type (acceptor) material. Halogenated polythiophenes can be designed to function as either the donor or the acceptor. The ability to fine-tune the HOMO and LUMO energy levels through halogenation is particularly advantageous for optimizing the energy level alignment at the donor-acceptor interface, which is crucial for efficient charge separation.
Polymers synthesized from this compound could be incorporated into donor-acceptor copolymers. nih.govrsc.org By copolymerizing this halogenated thiophene with a suitable electron-donating or electron-accepting monomer, the resulting D-A copolymer can have a low bandgap, enabling broader absorption of the solar spectrum. The presence of halogens can also influence the morphology of the bulk heterojunction, which is a key determinant of device performance.
While specific data for polymers from this compound is not available, the table below presents typical performance parameters for OPV devices using other halogenated thiophene-based polymers, illustrating the potential of this class of materials.
| Polymer Type | Donor/Acceptor | PCE (%) | V_oc (V) | J_sc (mA/cm²) | FF | Reference |
| Dithienopyrrole-based D-A Copolymer | Donor | 1.3 | - | - | - | rsc.org |
| Asymmetric DPP-based D-A Copolymer | Donor | - | - | - | - | nih.gov |
PCE: Power Conversion Efficiency, V_oc: Open-Circuit Voltage, J_sc: Short-Circuit Current Density, FF: Fill Factor. Data for specific performance metrics were not fully available in the referenced abstracts.
Role in Organic Field-Effect Transistors (OFETs)
The performance of OFETs is highly dependent on the charge carrier mobility of the semiconductor material. The structural order and solid-state packing of the polymer chains are critical for efficient charge transport. The regioregularity and planarity of polymers derived from monomers like this compound can lead to enhanced π-stacking and, consequently, higher charge mobility. nih.gov
Halogenated polythiophenes have been shown to exhibit both p-type (hole-transporting) and n-type (electron-transporting) behavior. rsc.org The introduction of multiple electron-withdrawing halogens, as in the case of a polymer from this compound, could potentially lead to ambipolar or even n-type behavior, which is less common for polythiophenes.
The table below shows representative charge carrier mobilities for OFETs based on different halogenated thiophene polymers.
| Polymer Type | Mobility (μ) (cm²/Vs) | Carrier Type | Reference |
| Linear Poly(3-alkylthiophene) | 1.1 x 10⁻² | Hole | nih.gov |
| Branched Poly(3-alkylthiophene) | 2.3 x 10⁻² | Hole | nih.gov |
| Dithienopyrrole-based D-A Copolymer (DTP-BThBBT) | 1.2 x 10⁻³ (hole), 5.8 x 10⁻⁴ (electron) | Ambipolar | rsc.org |
| Dithienopyrrole-based D-A Copolymer (DTP-BThTQHx2) | 2.2 x 10⁻³ | Hole | rsc.org |
Supramolecular Chemistry and Crystal Engineering Involving Halogenated Thiophenes
The presence of bromine, chlorine, and iodine atoms on the thiophene ring of this compound makes it an interesting candidate for studies in supramolecular chemistry and crystal engineering. Halogen bonding, a non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base, is a powerful tool for directing the self-assembly of molecules in the solid state.
The strength of the halogen bond depends on the polarizability of the halogen atom, following the trend I > Br > Cl. Therefore, the iodine atom in this compound would be the most likely participant in strong halogen bonds. This directional interaction can be used to construct well-defined supramolecular architectures, such as co-crystals with specific packing motifs. By choosing appropriate halogen bond acceptors, it is possible to control the dimensionality and topology of the resulting assemblies.
Design of Optoelectronic and Chemo-sensing Materials
The true potential of This compound lies in its capacity as a versatile building block for larger, conjugated molecular systems essential for optoelectronic and chemo-sensing applications. The differential reactivity of the carbon-halogen bonds is the key to its utility, allowing for sequential and site-selective cross-coupling reactions.
Harnessing Differential Halogen Reactivity for Tailored Synthesis
In the realm of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, the reactivity of halogens typically follows the order: I > Br > Cl. This hierarchy is pivotal as it allows for a step-wise functionalization of the thiophene core. For instance, the highly reactive iodo group at the 2-position can be selectively coupled with a desired molecular fragment, leaving the bromo and chloro groups intact for subsequent reactions. This orthogonal reactivity is highly desirable in the synthesis of complex donor-acceptor polymers, which are the cornerstone of organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
By carefully choosing the sequence of cross-coupling reactions, researchers could theoretically construct a wide array of conjugated polymers and small molecules with precisely controlled electronic and photophysical properties. For example, an electron-donating moiety could be introduced at the 2-position, followed by the attachment of an electron-accepting group at the 5-position, leading to a classic donor-acceptor architecture that promotes efficient charge separation or recombination, depending on the target application.
Potential Applications in Optoelectronics
The tailored synthesis enabled by This compound could lead to the development of advanced organic semiconductors. The introduction of various aromatic or heteroaromatic units via cross-coupling can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material. This tuning is critical for optimizing the performance of organic electronic devices.
| Potential Optoelectronic Application | Design Strategy Utilizing this compound | Anticipated Benefit |
| Organic Photovoltaics (OPVs) | Sequential cross-coupling to create donor-acceptor block copolymers. | Fine-tuning of the band gap for broader solar spectrum absorption and improved charge separation efficiency. |
| Organic Light-Emitting Diodes (OLEDs) | Synthesis of emissive polymers with tailored conjugation lengths and substituent groups. | Control over the emission color and enhancement of photoluminescence quantum yield. |
| Organic Field-Effect Transistors (OFETs) | Formation of highly ordered, planar polymeric structures. | Improved charge carrier mobility and device stability. |
Chemo-sensing: A Frontier for Functionalized Thiophenes
The design of chemo-sensors often relies on the principle of host-guest chemistry, where a specific analyte interacts with a receptor molecule, triggering a detectable signal, such as a change in color or fluorescence. The thiophene ring of This compound can be functionalized with specific recognition units, such as crown ethers, calixarenes, or other ligand systems, to create selective chemosensors.
The remaining halogen atoms after the initial functionalization could also play a role in modulating the sensor's properties or could be used for further modifications to enhance its performance. For instance, a fluorescent dye could be attached to one position, while a receptor for a specific metal ion is attached to another. The binding of the metal ion could then induce a change in the fluorescence of the dye through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).
| Potential Chemo-sensing Application | Design Strategy Utilizing this compound | Sensing Mechanism |
| Heavy Metal Ion Detection | Functionalization with a specific ionophore (e.g., aza-crown ether). | Analyte binding induces a change in the electronic structure, leading to a colorimetric or fluorometric response. |
| Anion Sensing | Introduction of hydrogen-bond donor groups (e.g., ureas, amides). | Interaction with the anion alters the photophysical properties of the conjugated system. |
| Explosive Detection | Synthesis of electron-rich polymers that can interact with electron-deficient nitroaromatic compounds. | Quenching of fluorescence upon binding of the explosive molecule. |
While direct experimental data on the applications of This compound remains to be published, its structural features strongly suggest that it is a promising, yet-to-be-explored, building block for the next generation of advanced organic materials. The synthetic versatility offered by its tri-halogenated nature opens up a vast chemical space for the design of materials with tailored properties for a wide range of optoelectronic and chemo-sensing applications. Further research into the reactivity and synthetic utility of this compound is warranted to unlock its full potential.
Future Perspectives and Emerging Research Directions in Polyhalogenated Thiophene Chemistry
Development of Novel Catalytic Systems for Site-Selective Transformations
The precise and controlled functionalization of polyhalogenated thiophenes is paramount for harnessing their full potential. The inherent differences in the reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) provide a basis for site-selective transformations. Future research will undoubtedly focus on the development of more sophisticated and efficient catalytic systems to exploit these differences.
Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, have been instrumental in the selective functionalization of di- and tri-halothiophenes. beilstein-journals.orgnih.govrsc.org For instance, the reaction of 2,5-dibromo-3-hexylthiophene (B54134) with arylboronic acids can be controlled to achieve mono-arylation at the more reactive C5 position. nih.gov Building on this, future catalytic systems will likely involve:
Advanced Ligand Design: The development of novel phosphine (B1218219) ligands that can fine-tune the steric and electronic properties of the palladium catalyst will be crucial for enhancing selectivity and reactivity, particularly for the less reactive C-Cl bond.
Dual-Catalyst Systems: The combination of two different catalysts, such as palladium and nickel, could enable orthogonal reactivity, allowing for the one-pot, sequential functionalization of multiple halogen sites with different functional groups.
Photoredox Catalysis: Light-mediated catalytic systems offer a green and efficient alternative to traditional thermal methods. Photo-responsive phase-transfer catalysis, for example, can enable precise control over reaction conditions and facilitate catalyst recycling. mdpi.com
The ultimate goal is to create a "toolbox" of catalytic systems that allow for the programmed and highly selective synthesis of complex, multi-functionalized thiophene (B33073) derivatives from readily available polyhalogenated precursors like 3-bromo-5-chloro-2-iodothiophene.
Exploration of Bio-inspired and Sustainable Synthetic Routes
The chemical industry's shift towards greener and more sustainable practices is a major driving force for innovation. The synthesis of thiophene derivatives is no exception. Current research is actively exploring the use of biomass as a renewable feedstock for thiophene production, moving away from fossil fuel-based starting materials. researchgate.net
Key areas of future research in this domain include:
From Biomass to Thiophenes: Developing catalytic processes to convert bio-derived platform molecules, such as furfural (B47365) and levulinic acid, into the thiophene core. This would represent a significant step towards a truly sustainable thiophene chemistry.
Green Halogenation Methods: Exploring environmentally benign halogenation techniques that avoid the use of harsh and toxic reagents. The use of sodium halides as a source of electrophilic halogens in ethanol (B145695) has shown promise for the synthesis of halogenated thiophenes under mild conditions. nih.gov
Enzymatic Catalysis: Investigating the potential of enzymes to catalyze the synthesis and functionalization of thiophenes with high selectivity and under mild conditions. While still in its infancy, this approach holds significant promise for developing highly sustainable synthetic routes.
The integration of bio-inspired and sustainable principles into the synthesis of polyhalogenated thiophenes will not only reduce the environmental impact but also potentially uncover novel reaction pathways and molecular architectures.
Integration of this compound into Multi-functional Materials
The unique substitution pattern of this compound makes it an ideal building block for the construction of complex and multi-functional materials. The three different halogen atoms can be selectively functionalized in a stepwise manner, allowing for the precise installation of various chemical moieties. This opens up possibilities for creating materials with tailored electronic, optical, and biological properties. researchgate.netcmu.edu
Future research is expected to focus on incorporating this versatile building block into:
Organic Electronics: The development of novel conjugated polymers and small molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The ability to introduce different substituents at specific positions on the thiophene ring allows for fine-tuning of the material's HOMO/LUMO energy levels, charge carrier mobility, and solid-state packing. researchgate.netrsc.org
Pharmacologically Active Compounds: The synthesis of new thiophene derivatives with potential therapeutic applications. For example, the selective functionalization of 2,5-dibromo-3-hexylthiophene has yielded compounds with promising haemolytic and anti-thrombotic activities. nih.gov The diverse functionalization possibilities of this compound could lead to the discovery of new drug candidates.
Sensors and Probes: The creation of chemosensors capable of detecting specific analytes with high sensitivity and selectivity. The thiophene core can be functionalized with recognition units that bind to the target analyte, leading to a measurable change in the material's optical or electronic properties.
The ability to construct well-defined, multi-component systems based on the this compound scaffold will be a key driver of innovation in materials science and medicinal chemistry.
Advanced Computational Approaches for Rational Design of Thiophene Derivatives
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. dtic.mil In the context of polyhalogenated thiophene chemistry, computational methods are being used to:
Predict Reactivity and Site-Selectivity: Density Functional Theory (DFT) calculations can be employed to determine the relative reactivity of the different halogen atoms in this compound, providing valuable insights for planning synthetic strategies. rsc.org Computational studies can also help in understanding the mechanism of catalytic reactions and in designing more efficient catalysts. rsc.org
Screen for Desired Properties: Virtual screening of large libraries of thiophene derivatives can be used to identify candidates with specific electronic, optical, or biological properties. This can significantly accelerate the discovery of new materials for various applications.
Elucidate Structure-Property Relationships: Computational modeling can provide a detailed understanding of how the molecular structure of a thiophene derivative influences its macroscopic properties. This knowledge is crucial for the rational design of materials with optimized performance. rsc.org
The synergy between computational and experimental approaches will be essential for unlocking the full potential of polyhalogenated thiophenes. Advanced computational methods will guide the synthesis of new molecules with tailored properties, leading to the development of next-generation materials and technologies.
Q & A
Q. What are the standard synthetic routes for preparing 3-Bromo-5-chloro-2-iodothiophene, and what critical reaction parameters influence yield?
The synthesis typically involves sequential halogenation of the thiophene ring. For example, bromination and iodination steps require precise temperature control (e.g., 0–5°C for bromine addition) and solvent selection (e.g., dichloromethane or THF) to avoid overhalogenation. Chlorination may employ reagents like sulfuryl chloride (SO₂Cl₂) under inert conditions. Reaction time and stoichiometric ratios of halogenating agents are critical to achieving regioselectivity and high yields .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) is essential for confirming substituent positions on the thiophene ring. Mass spectrometry (MS) verifies molecular weight and isotopic patterns consistent with bromine, chlorine, and iodine. High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with UV detection ensures purity (>95% by area normalization) .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity or stability of this compound in synthetic pathways?
Density functional theory (DFT) calculations can model electronic effects of halogen substituents, such as their electron-withdrawing nature, which influences reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational tools like Gaussian or ORCA can predict regioselectivity in further functionalization by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution .
Q. What strategies resolve contradictions in crystallographic data for halogenated thiophene derivatives like this compound?
When crystallographic data conflicts (e.g., disordered halogen positions), use software like SHELXL for iterative refinement with restraints on bond lengths/angles. High-resolution synchrotron data (≤0.8 Å) improves accuracy. For twinned crystals, twin-law refinement in programs like OLEX2 or CrysAlisPro is recommended .
Q. How do substituent positions (Br, Cl, I) on the thiophene ring influence electronic properties and reactivity in cross-coupling reactions?
The electron-withdrawing effects of halogens decrease the electron density of the thiophene ring, enhancing oxidative addition in palladium-catalyzed couplings. Iodine, being a better leaving group than bromine or chlorine, facilitates direct substitution. Steric hindrance from adjacent halogens may slow reaction kinetics, requiring optimized ligands (e.g., XPhos) .
Q. What safety protocols are essential when handling polyhalogenated thiophenes like this compound?
Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact. Halogenated compounds may release toxic fumes (HBr, HI) upon decomposition. Store under inert atmosphere (N₂ or Ar) at ≤4°C to prevent degradation. Emergency protocols should include immediate decontamination with ethanol or sodium thiosulfate solutions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
